chemical and physical properties of 3-(Furan-2-yl)-6-methylheptanoic acid
chemical and physical properties of 3-(Furan-2-yl)-6-methylheptanoic acid
An In-depth Technical Guide to the Physicochemical and Biological Profile of 3-(Furan-2-yl)-6-methylheptanoic Acid
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. Hybrid molecules, which thoughtfully combine distinct chemical moieties, often exhibit emergent properties that are of significant interest. This guide focuses on one such molecule of prospective importance: 3-(Furan-2-yl)-6-methylheptanoic acid. While this specific compound is not extensively characterized in existing literature, its structure—a conjugate of a furan ring and a branched-chain fatty acid—suggests a compelling profile for investigation.
Furan derivatives are recognized for their diverse biological activities and their role as versatile chemical building blocks derived from renewable resources.[1][2][3] Similarly, branched-chain fatty acids are integral to various biological processes and can influence the physical properties of molecules, such as their solubility and membrane permeability. The combination of these two fragments in 3-(Furan-2-yl)-6-methylheptanoic acid presents a unique opportunity for the development of new therapeutic agents or functional materials.
This document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive overview of the predicted , based on the known characteristics of its constituent parts and analogous compounds. Furthermore, it outlines a rigorous, step-by-step experimental framework for its empirical characterization. The causality behind each proposed experimental choice is explained to provide a robust, self-validating system for analysis, ensuring both scientific integrity and practical utility.
We will proceed from the foundational aspects of its molecular structure to predictive physicochemical properties, and then to detailed protocols for its synthesis and characterization. This guide is designed not as a static repository of data, but as a dynamic roadmap for the comprehensive scientific investigation of this promising molecule.
Molecular Structure and Inherent Chemical Logic
The structure of 3-(Furan-2-yl)-6-methylheptanoic acid is key to understanding its potential behavior. It features a seven-carbon carboxylic acid backbone (heptanoic acid), with a methyl group at the 6-position and a furan ring attached at the 3-position. This unique arrangement dictates its reactivity, polarity, and steric profile.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Heptanoic acid chain C1 [label="HOOC", pos="0,0!"]; C2 [label="CH₂", pos="1.5,0!"]; C3 [label="CH", pos="2.5,1!"]; C4 [label="CH₂", pos="3.5,0!"]; C5 [label="CH₂", pos="4.5,1!"]; C6 [label="CH", pos="5.5,0!"]; C7 [label="CH₃", pos="6.5,1!"]; C6_Me [label="CH₃", pos="5.5,-1!"];
// Furan ring Furan_C2 [label="C", pos="1.8,2.5!"]; Furan_C3 [label="CH", pos="2.8,3.2!"]; Furan_C4 [label="CH", pos="1.8,3.9!"]; Furan_C5 [label="CH", pos="0.8,3.2!"]; Furan_O [label="O", pos="0.8,2.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C6 -- C6_Me;
C3 -- Furan_C2; Furan_C2 -- Furan_C3; Furan_C3 -- Furan_C4; Furan_C4 -- Furan_C5; Furan_C5 -- Furan_O; Furan_O -- Furan_C2; }
Caption: Molecular structure of 3-(Furan-2-yl)-6-methylheptanoic acid.
The furan moiety, an electron-rich aromatic heterocycle, is expected to be the primary site of electrophilic attack and can participate in various coupling reactions.[4][5] The carboxylic acid group provides a site for salt formation, esterification, and amide bond formation, and will dominate the molecule's acidic properties. The iso-octyl tail (6-methylheptanoic acid portion) is lipophilic and will significantly influence solubility and interaction with nonpolar environments.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₈O₃ | Derived from the molecular structure. |
| Molecular Weight | 210.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oily liquid | Heptanoic acid and its derivatives are often liquids at room temperature.[6] |
| Boiling Point | > 250 °C | Heptanoic acid boils at 223 °C.[6][7] The larger molecular weight and potential for hydrogen bonding suggest a higher boiling point. |
| Melting Point | < 0 °C | 6-Methylheptanoic acid has a melting point of 0 °C.[8] The bulky furan group may disrupt crystal packing, potentially lowering the melting point further. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The long alkyl chain and furan ring impart significant lipophilicity. Carboxylic acids with long chains have low water solubility.[9] |
| pKa | ~4.8 | Similar to other aliphatic carboxylic acids like heptanoic acid (pKa ~4.89).[6] |
Proposed Synthesis and Characterization Workflow
A robust understanding of 3-(Furan-2-yl)-6-methylheptanoic acid necessitates a well-defined synthetic and analytical workflow. The following sections detail a proposed synthetic route and the essential characterization experiments.
Proposed Synthetic Pathway
A plausible synthetic route would involve the conjugate addition of a furan-based organometallic reagent to an α,β-unsaturated ester, followed by hydrolysis. This approach is analogous to methods used for the synthesis of similar 3-substituted carboxylic acids.[10]
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Furan"]; Intermediate1 [label="2-Lithiofuran"]; Start2 [label="Ethyl 6-methylhept-2-enoate"]; Intermediate2 [label="Conjugate Addition Product (Ester)"]; Product [label="3-(Furan-2-yl)-6-methylheptanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="n-BuLi, THF"]; {rank=same; Start; Intermediate1;} {rank=same; Start2; Intermediate2;} {Intermediate1; Start2} -> Intermediate2 [label="Cu(I) catalyst"]; Intermediate2 -> Product [label="1. NaOH, H₂O/EtOH\n2. H₃O⁺"]; }
Caption: Proposed synthesis of 3-(Furan-2-yl)-6-methylheptanoic acid.
Experimental Protocols for Characterization
The following protocols are essential for confirming the identity, purity, and key properties of the synthesized compound.
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques like COSY and HSQC will establish proton-proton and proton-carbon correlations, respectively, to definitively map the molecular structure.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum (e.g., at 400 or 600 MHz).
-
Expected signals:
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
Multiplets for the furan protons (~6-7.5 ppm).
-
Multiplets for the aliphatic chain protons (1-3 ppm).
-
Doublets for the terminal methyl groups (~0.9 ppm).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected signals:
-
A signal for the carbonyl carbon (~170-180 ppm).
-
Signals for the furan carbons (~110-150 ppm).
-
Signals for the aliphatic carbons (20-50 ppm).
-
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY and HSQC spectra to resolve any ambiguities in signal assignment.
-
Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for new compounds. Fragmentation patterns can also offer structural information that corroborates NMR data.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Infuse the sample into an ESI-HRMS instrument.
-
Acquire data in both positive and negative ion modes.
-
Expected m/z values:
-
Negative ion mode: [M-H]⁻ at ~209.12.
-
Positive ion mode: [M+H]⁺ at ~211.13 or [M+Na]⁺ at ~233.11.
-
-
-
Data Analysis:
-
Compare the measured exact mass to the theoretical mass to confirm the elemental formula.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of H₂O, CO₂).
-
Causality: FTIR is a rapid and effective method for identifying the functional groups present in the molecule. It is particularly useful for confirming the presence of the carboxylic acid and the furan ring.
Step-by-Step Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal or prepare a thin film on a salt plate.
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected characteristic absorption bands:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
C-O stretch (~1210-1320 cm⁻¹).
-
C=C stretches from the furan ring (~1500-1600 cm⁻¹).
-
C-H stretches from the furan ring (>3000 cm⁻¹).
-
C-H stretches from the aliphatic chain (<3000 cm⁻¹).
-
-
Potential Biological and Industrial Relevance
The unique hybrid structure of 3-(Furan-2-yl)-6-methylheptanoic acid suggests several areas of potential application.
-
Antimicrobial Activity: Many furan derivatives exhibit antimicrobial properties.[2][3][11] The fatty acid chain could enhance membrane disruption, making this compound a candidate for new antibacterial or antifungal agents.
-
Radical Scavenging: Furan fatty acids are known to be potent antioxidants and radical scavengers.[12][13][14] This property could be valuable in therapeutic contexts where oxidative stress is a factor, or as a stabilizing additive in materials.
-
Biofuel Precursor: Furan compounds derived from biomass are considered platform chemicals for the synthesis of biofuels and other valuable chemicals.[1][15]
-
Flavor and Fragrance: Esters of heptanoic acid are used in the fragrance and flavor industries.[7] Derivatives of 3-(Furan-2-yl)-6-methylheptanoic acid could possess novel organoleptic properties.
Conclusion and Future Directions
While 3-(Furan-2-yl)-6-methylheptanoic acid remains a largely unexplored molecule, a systematic approach based on the known properties of its constituent moieties allows for a well-informed predictive analysis. This guide provides a foundational framework for its synthesis and a comprehensive, logically-driven protocol for its characterization. The proposed workflow, grounded in established analytical techniques, ensures a high degree of scientific rigor and trustworthiness in the data obtained.
Future research should focus on the empirical validation of the predicted properties outlined herein. Following successful synthesis and characterization, a thorough investigation into its biological activities, particularly its antimicrobial and antioxidant potential, is strongly recommended. The insights gained from such studies will be crucial in determining the ultimate utility of this novel furan-containing fatty acid in drug development, materials science, and other industrial applications.
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